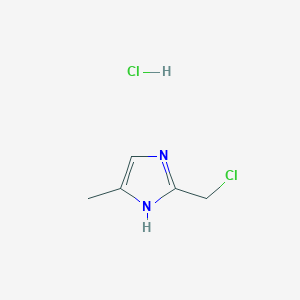

2-chloromethyl-4-methyl-1H-imidazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

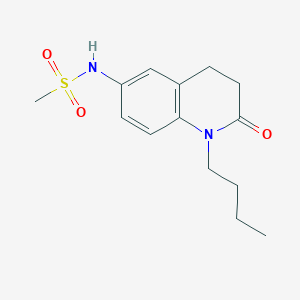

2-chloromethyl-4-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C5H7ClN2.ClH . It is a derivative of imidazole, a heterocyclic organic compound. Imidazoles are aromatic five-membered rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of 2-chloromethyl-4-methyl-1H-imidazole hydrochloride can be represented by the InChI code: 1S/C5H7ClN2.ClH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H . This indicates the presence of a chloromethyl group (-CH2Cl) and a methyl group (-CH3) on the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloromethyl-4-methyl-1H-imidazole hydrochloride include a molecular weight of 167.04 . It is a solid at room temperature . For more detailed properties, it is recommended to refer to a product datasheet or contact a chemical supplier .Wissenschaftliche Forschungsanwendungen

Chemotherapy Enhancement

Research involving imidazole derivatives, such as in the study by Ikeda et al. (1996), explored enhancing antitumor effects in chemotherapy for malignant astrocytomas, suggesting potential applications of imidazole compounds in improving cancer treatment efficacy (Ikeda et al., 1996).

Gastric Function Testing

Imidazole compounds have been used in studies for stimulating gastric secretion, as shown by Nasio (1944), indicating applications in gastric function diagnostics (Nasio, 1944).

Antifungal and Antimycotic Treatments

Imidazole derivatives have been demonstrated to have potent antifungal and antimycotic activities, as seen in studies on sertaconazole for treating Pityriasis versicolor and cutaneous dermatophytosis, suggesting their use in developing treatments for fungal infections (Nasarre et al., 1992; Pedragosa et al., 1992).

Aromatase Inhibition in Breast Cancer

The research by Demers (2004) on Fadrozole and Letrozole, two imidazole derivatives, highlights their role in suppressing estrogen synthesis in metastatic breast cancer, pointing towards their potential in hormone-dependent cancer therapy (Demers, 2004).

Decongestant Formulations

Studies on xylometazoline, an imidazole derivative, for nasal decongestion show applications in formulating treatments for rhinitis and sinusitis, as explored by Castellano and Mautone (2002) (Castellano & Mautone, 2002).

Metabolic Disease Insights

Koh et al. (2018) identified imidazole propionate as a microbially produced metabolite that impairs insulin signaling, suggesting its involvement in the pathogenesis of type 2 diabetes and pointing towards the need for research on gut microbiota's impact on metabolic diseases (Koh et al., 2018).

Safety And Hazards

2-chloromethyl-4-methyl-1H-imidazole hydrochloride is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3 . It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-4-3-7-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJMJBCIUCBBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloromethyl-4-methyl-1H-imidazole hydrochloride | |

CAS RN |

2138115-73-6 |

Source

|

| Record name | 2-(chloromethyl)-4-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine, 5-ethynyl-, hydrochloride (1:1)](/img/structure/B2849537.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2849544.png)

![N-(4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2849545.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2849549.png)

![4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849550.png)

![N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2849551.png)

![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine](/img/structure/B2849555.png)